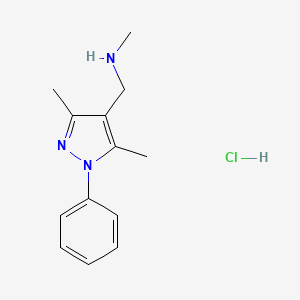
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. However, MPHP has also been the subject of scientific research, with studies focusing on its synthesis, mechanism of action, and biochemical and physiological effects.
Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate . A molecular simulation study justified its potency by showing favorable binding in the Lm-PTR1 pocket.
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 , derived from the same pyrazole scaffold, exhibited substantial inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, suggesting its potential as an antimalarial agent .
Heterocyclic Chemistry
The synthesis of hydrazine-coupled pyrazoles involves intricate heterocyclic chemistry. Researchers employ techniques like elemental microanalysis, FTIR, and 1H NMR to verify their structures .
Drug Development
Given the limitations of existing antileishmanial and antimalarial drugs, these hydrazine-coupled pyrazole derivatives hold promise as pharmacophores for novel, safe, and effective treatments .
Further Exploration
Researchers continue to investigate other potential applications, including bioactivity against different pathogens and potential interactions with cellular targets.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may interact with the biochemical pathways of leishmania and plasmodium species .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown significant inhibition effects against leishmania aethiopica and plasmodium berghei .
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-10-13(9-14-3)11(2)16(15-10)12-7-5-4-6-8-12;/h4-8,14H,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKACBGHRIBYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


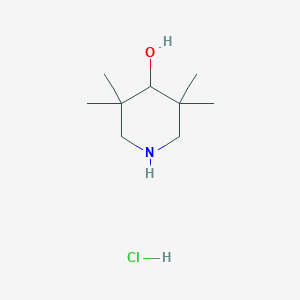
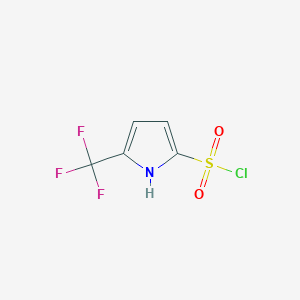
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

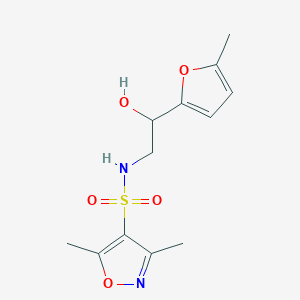
![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)
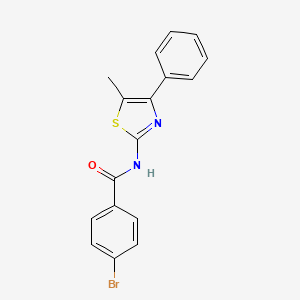
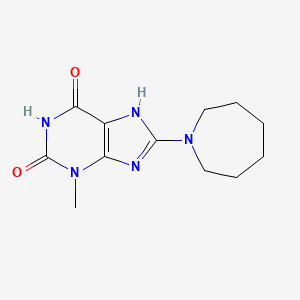

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)


![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)